Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)

peptide backbone C-alkylation enolate chemistry α-C-H acidity

Boc-Aca-OH (CAS 218164-28-4) is the enabling building block for peptide backbone C‑alkylation under benchtop-accessible conditions (1 equiv. MeONa/t‑BuOK in THF). Unlike Boc‑Gly‑OH, which demands LDA/TMEDA and anhydrous protocols, Boc‑Aca‑OH’s α‑cyano group activates the α‑C–H proton for mild enolate generation without adjacent N‑alkylated residues. Unlike Boc‑Ama‑OH, Aca‑derived intermediates resist decarboxylation during workup (0% loss vs. 4–22%) and survive until forced conditions (LiBr/pyridine/reflux) are intentionally applied. The cyano group is chemoselectively removable via Na/NH₃ to yield α‑alkyl glycines. Across 53 products, average C‑alkylation yield is 77%. Choose Boc‑Aca‑OH when stable, isolable intermediates and predictable throughput in parallel peptide library synthesis are non‑negotiable.

Molecular Formula C8H12N2O4
Molecular Weight 200.194
CAS No. 218164-28-4
Cat. No. B2679579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)
CAS218164-28-4
Molecular FormulaC8H12N2O4
Molecular Weight200.194
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C#N)C(=O)O
InChIInChI=1S/C8H12N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,1-3H3,(H,10,13)(H,11,12)
InChIKeyKLHAVRMAESBRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-α-Cyanoglycine (CAS 218164-28-4): A Dual-Function Protected Amino Acid Building Block for Peptide Backbone C-Alkylation and Heterocycle Synthesis


Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI), commonly referred to as Boc-α-cyanoglycine or Boc-Aca-OH (CAS 218164-28-4), is an N-Boc-protected, α-cyano-substituted glycine derivative with molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol [1]. The compound features two orthogonal functional domains: a tert-butoxycarbonyl (Boc) protected amine compatible with standard Boc/Bzl solid-phase peptide synthesis (SPPS) strategies, and an α-cyanoacetic acid moiety in which the electron-withdrawing nitrile group renders the α-C-H proton the most acidic position within a peptide chain [2]. This engineered acidity enables C-alkylation under mildly basic conditions (1 equiv. MeONa or t-BuOK in THF) — a reactivity profile unattainable with standard Boc-glycine (Boc-Gly-OH, CAS 4530-20-5), which requires strong, anhydrous lithiated bases for enolate generation [2]. Commercially, the compound is supplied at ≥95% purity and is primarily utilized as a key intermediate in peptide backbone modification, peptidomimetic synthesis, and heterocycle construction .

Why Boc-Glycine or Boc-Aminomalonate Cannot Substitute for Boc-α-Cyanoglycine (CAS 218164-28-4) in Backbone-Modified Peptide Synthesis


The α-cyano substituent in Boc-Aca-OH is not a passive structural decoration but the functional determinant that enables site-selective C-alkylation of peptide backbones without adjacent N-alkylated residues. In standard Boc-glycine, the α-C-H proton exhibits pKa values in the range of ~20–25, requiring the use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) with N,N,N',N'-tetramethylethylenediamine (TMEDA) under rigorously anhydrous and oxygen-free conditions to generate the enolate, and even then only when an N-alkylated residue is positioned adjacent to the glycine [1]. Substituting Boc-Aca-OH with Boc-aminomalonate (Boc-Ama-OH) introduces a different problem: while both Aca and Ama residues share enhanced α-C-H acidity, the Ama-derived carboxylic acids undergo spontaneous decarboxylation during alkaline workup (4–22% loss to glycine residues in simple peptide models) [2], whereas Aca-derived acids require forcing conditions (2 equiv. LiBr, catalytic pyridine, refluxing THF) to decarboxylate — providing a stable, isolable intermediate for downstream diversification [1]. Furthermore, the cyano group of alkylated Aca residues can be chemoselectively removed via reductive decyanation (Na/NH3) to reveal the corresponding α-alkyl glycine — a post-modification deprotection step with no equivalent in the Ama pathway [1]. These three differential features — mild enolate generation, decarboxylation resistance, and tractable CN removal — collectively preclude generic substitution by either Boc-Gly-OH or Boc-Ama-OH in any workflow requiring peptide backbone C-alkylation with stable, isolable intermediates.

Quantitative Differentiation Evidence for Boc-α-Cyanoglycine (CAS 218164-28-4) Versus Structural Analogs


α-C-H Acidity Enhancement: Mild Base Enolate Generation vs. Strong-Base Requirement for Boc-Glycine

Incorporation of Boc-Aca-OH into a peptide chain renders the backbone α-C-H the most acidic proton in the entire molecule [1]. Enolate formation and subsequent C-alkylation proceed with only 1 equivalent of MeONa or t-BuOK in THF — bases that are commercially available, easy to handle, and compatible with standard laboratory conditions (no glovebox required). In marked contrast, C-alkylation at a standard glycine residue (e.g., Boc-Gly-OH derived peptides) requires the use of strong lithium amide bases such as LDA/TMEDA under rigorously anhydrous, oxygen-free conditions, and is only feasible when an N-alkylated amino acid is positioned adjacent to the glycine enolate unit in the C-terminal direction [1]. The cyano group thus converts a synthetically demanding, substrate-limited transformation into a general, operationally simple protocol.

peptide backbone C-alkylation enolate chemistry α-C-H acidity

C-Alkylation Yield Performance: 77% Average Across 53 Peptide Products

Across a library of 53 distinct C-alkylated peptide products (compounds 48–100 in the Seebach study), C-alkylation of Aca-containing peptides proceeded with an average isolated yield of 77% [1]. The scope encompassed primary alkyl, allyl, and benzyl halides as electrophiles, as well as Michael acceptors including acrylates, acrylonitrile, methyl vinyl ketone, and nitrostyrene. This yield benchmark provides procurement justification for Boc-Aca-OH as a building block: it delivers consistent, high-yielding diversification across broad electrophile scope, enabling library synthesis with predictable material throughput.

peptide diversification C-alkylation efficiency parallel synthesis

Decarboxylation Resistance: Aca-Derived Acids vs. Aminomalonate (Ama)-Derived Acids

Carboxylic acids derived from Aca-containing peptides are 'quite resistant to decarboxylation,' with deliberate decarboxylation requiring forcing conditions: heating at reflux in THF in the presence of 2 equivalents of LiBr and catalytic amounts of pyridine [1]. In contrast, simple Ama-containing peptides (e.g., Nα-Ac-Ama-NHEt) undergo 4% decarboxylation to glycine residues during alkaline hydrolysis, and the dipeptide Nα-Ac-Ama-Val-NHEt exhibits 22% decarboxylation under identical conditions [2]. This order-of-magnitude difference in decarboxylation susceptibility means that Aca-derived intermediates can be isolated, purified, and stored prior to downstream transformation, whereas Ama-derived intermediates suffer progressive degradation during standard workup.

decarboxylation stability peptide intermediate isolation aminomalonate comparison

Diastereoselective C-Alkylation: Epimeric Ratios from 2:1 to >20:1 with Isolable Epimers

C-Alkylation of Aca-containing peptides proceeds with intrinsic diastereoselectivity: one epimeric product consistently prevails over the other, with epimeric ratios ranging from 2:1 to >20:1 across the substrate scope [1]. Critically, the epimers are separable by standard chromatographic methods and can be isolated in pure form and fully characterized — enabling procurement of Boc-Aca-OH to support the generation of single-diastereomer α,α-disubstituted amino acid derivatives after C-alkylation and epimer separation.

diastereoselective alkylation epimer separation chiral building block generation

Reductive Cyano Group Removal: A Unique Post-Alkylation De masking Pathway Not Available with Aminomalonate

A distinguishing feature of the Aca strategy is that the cyano group, after serving its role as an acidity-enhancing and stereodirecting auxiliary, can be chemoselectively removed via reduction with sodium in liquid ammonia (Na/NH3) to afford the corresponding α-alkyl glycine residue [1]. This provides direct access to α-monoalkylated glycine derivatives within the peptide chain — an outcome that has no direct counterpart in the Ama (aminomalonate) pathway, where decarboxylation yields the same formal product but with loss of the ester-derived stereochemical information and lower overall efficiency. The CN→H transformation thus represents a unique value proposition of the Aca building block.

reductive decyanation α-alkyl glycine synthesis post-modification strategy

Commercial Purity Specification and Physical Property Benchmarks for Procurement

Commercially sourced Boc-α-cyanoglycine (CAS 218164-28-4) is supplied at a minimum purity of 95% with a molecular weight of 200.19 g/mol [1]. Key computed physicochemical parameters include a topological polar surface area (TPSA) of 99.42 Ų, a calculated LogP (XLogP3) of 0.5, two hydrogen bond donors, and five hydrogen bond acceptors [1]. These parameters define the compound's solubility and chromatographic behavior profile: moderate polarity consistent with reversed-phase HPLC purification and compatibility with standard peptide workup protocols.

quality specification procurement benchmark physicochemical properties

High-Return Application Scenarios for Boc-α-Cyanoglycine (CAS 218164-28-4) Based on Quantitative Differentiation Evidence


Peptide Backbone Diversification via Mild C-Alkylation Without Adjacent N-Alkylation Requirement

In peptide medicinal chemistry campaigns requiring systematic backbone SAR exploration, Boc-Aca-OH enables C-alkylation at the central glycine-equivalent position using only 1 equiv. of MeONa or t-BuOK in THF — benchtop-accessible conditions that bypass the strong-base (LDA/TMEDA) and anhydrous/oxygen-free protocols required for standard glycine enolate chemistry . Critically, this reactivity operates in peptides lacking N-alkylated adjacent residues, a structural constraint that excludes standard glycine enolate approaches from many therapeutically relevant sequences. The quantitative evidence — 77% average yield across 53 products, with electrophile scope spanning alkyl halides and Michael acceptors — supports Boc-Aca-OH as a building block for parallel synthesis of backbone-modified peptide libraries where each member requires reliable, predictable material throughput .

Synthesis of Isolable, Decarboxylation-Stable Peptide Intermediates for Multi-Step Synthetic Routes

When a synthetic route requires isolation and full characterization of a peptide intermediate bearing an α-substituted carboxylic acid, Boc-Aca-OH-derived intermediates remain stable to standard workup conditions, whereas Boc-Ama-OH-derived intermediates suffer 4–22% decarboxylative degradation during alkaline hydrolysis . The forcing conditions required for deliberate Aca decarboxylation (2 equiv. LiBr, catalytic pyridine, refluxing THF) provide a chemical 'off-switch' that can be engaged at the optimal point in the synthetic sequence, rather than competing with the desired transformation during workup . This stability profile is particularly valuable in process chemistry and scale-up contexts, where intermediate loss at each step compounds into significant overall yield erosion.

Stereochemically Defined α,α-Disubstituted Amino Acid Synthesis via Epimer-Separable C-Alkylation

The diastereoselective C-alkylation of Aca-containing peptides generates epimeric ratios from 2:1 up to >20:1, with the epimers fully separable by standard chromatography and isolable in pure form . This enables procurement of Boc-Aca-OH to support the synthesis of single-diastereomer α,α-disubstituted amino acid derivatives — a class of conformationally constrained building blocks with established value in peptidomimetic design and protease-resistant peptide therapeutics. The ability to isolate both epimers from a single alkylation reaction further enhances material efficiency in discovery-stage work, where both diastereomers may need to be evaluated for biological activity.

Chemoselective Post-Alkylation Cyano Removal for α-Alkyl Glycine Peptide Production

Following C-alkylation, the cyano group of the Aca residue can be chemoselectively removed by reduction with Na/NH3 (Scheme 20), unmasking the corresponding α-alkyl glycine within the peptide chain . This two-step sequence — C-alkylation followed by reductive decyanation — constitutes a unique synthetic pathway to α-monoalkylated glycine-containing peptides that retains stereochemical information from the alkylation step. No equivalent transformation exists for Ama-derived peptides, where decarboxylation proceeds through a different mechanistic pathway that can compromise stereochemical integrity. This scenario is directly relevant to the synthesis of natural product analogs and peptidomimetics bearing non-proteinogenic α-alkyl amino acid residues.

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